molecular formula C12H13ClFNO3 B14021385 (6-Chloro-2-fluoro-3-methoxyphenyl)(morpholino)methanone

(6-Chloro-2-fluoro-3-methoxyphenyl)(morpholino)methanone

Cat. No.: B14021385
M. Wt: 273.69 g/mol
InChI Key: XOKBZVZXEMHISG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Chloro-2-fluoro-3-methoxyphenyl)(morpholino)methanone is a chemical compound with the molecular formula C12H13ClFNO3. It is characterized by the presence of a chloro, fluoro, and methoxy group on a phenyl ring, along with a morpholino group attached to a methanone moiety.

Preparation Methods

The synthesis of (6-Chloro-2-fluoro-3-methoxyphenyl)(morpholino)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-2-fluoro-3-methoxybenzaldehyde and morpholine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 6-chloro-2-fluoro-3-methoxybenzaldehyde is reacted with morpholine in the presence of a base to form the desired product. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

(6-Chloro-2-fluoro-3-methoxyphenyl)(morpholino)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

    Hydrolysis: The methanone moiety can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids.

Scientific Research Applications

(6-Chloro-2-fluoro-3-methoxyphenyl)(morpholino)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-Chloro-2-fluoro-3-methoxyphenyl)(morpholino)methanone involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as METTL3 (N6-adenosine-methyltransferase 70 kDa subunit), by binding to their active sites. This inhibition leads to the modulation of various cellular processes, including RNA methylation and gene expression .

Comparison with Similar Compounds

(6-Chloro-2-fluoro-3-methoxyphenyl)(morpholino)methanone can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H13ClFNO3

Molecular Weight

273.69 g/mol

IUPAC Name

(6-chloro-2-fluoro-3-methoxyphenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C12H13ClFNO3/c1-17-9-3-2-8(13)10(11(9)14)12(16)15-4-6-18-7-5-15/h2-3H,4-7H2,1H3

InChI Key

XOKBZVZXEMHISG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)C(=O)N2CCOCC2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.